molecular formula C7H11N3 B13323632 2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B13323632
M. Wt: 137.18 g/mol
InChI Key: OACBSRXQDODDAJ-UHFFFAOYSA-N
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Description

2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry for the development of therapeutic agents. The structure of this compound consists of a fused imidazole and pyrimidine ring system with a methyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-aminopyrimidine with α-haloketones can lead to the formation of the desired imidazo[1,2-a]pyrimidine ring system. The reaction typically requires a base such as potassium carbonate and is carried out in a polar solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the methyl group or other reactive sites on the ring system, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully or partially reduced compounds. Substitution reactions can result in a variety of substituted imidazo[1,2-a]pyrimidines with different functional groups.

Scientific Research Applications

2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes, resulting in antimicrobial or anticancer effects. The exact mechanism depends on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can be compared with other similar compounds, such as:

    2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine: Contains a pyrazine ring instead of a pyrimidine ring.

    2-methyl-5H,6H,7H,8H-imidazo[1,2-a]thiazole: Features a thiazole ring instead of a pyrimidine ring.

The uniqueness of this compound lies in its specific ring system and the presence of the methyl group, which can influence its chemical reactivity and biological activity. The comparison highlights the structural diversity within the imidazo[1,2-a] family and the potential for different biological and chemical properties.

Properties

IUPAC Name

2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-6-5-10-4-2-3-8-7(10)9-6/h5H,2-4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACBSRXQDODDAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2CCCNC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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